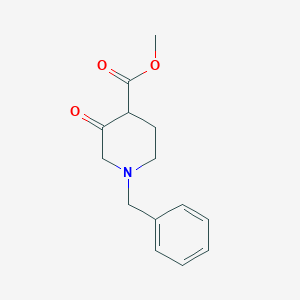

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQNYNWPYXTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications based on the activities of structurally related piperidine derivatives.

Chemical Identity and Properties

There is some ambiguity in public databases regarding the precise CAS number for this compound. Often, it is confused with its isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. For clarity, this guide will focus on the title compound with the 3-oxo and 4-carboxylate substitution pattern and provide data for its close relatives.

Table 1: Physicochemical Properties

| Property | Value | Compound | Notes |

| CAS Number | Not explicitly assigned | This compound | |

| CAS Number | 3939-01-3[1][2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | Hydrochloride salt |

| CAS Number | 39514-19-7[3] | 1-Benzyl-3-Oxo-Piperidine-4-Carboxylic Acid Ethyl Ester (Related Compound) | Ethyl ester |

| Molecular Formula | C₁₄H₁₇NO₃ | This compound | |

| Molecular Formula | C₁₄H₁₈ClNO₃[2][4] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |

| Molecular Weight | 247.29 g/mol | This compound | |

| Molar Mass | 283.75 g/mol [2][4] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |

| Appearance | Brown oil[5] | This compound | As synthesized |

| Appearance | Crystalline Powder[2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |

| Melting Point | 185°C (with decomposition)[2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |

| Mass Spectrometry | m/z 248 [M+H]⁺[5] | This compound |

Synthesis of this compound

The synthesis of this compound can be achieved through a carboxylation reaction of 1-benzyl-3-piperidone with dimethyl carbonate.[5]

Experimental Protocol

Materials:

-

1-benzyl-3-piperidone (72 g)

-

Dimethyl carbonate (500 mL)

-

Sodium hydride (38 g, 60% dispersion in oil)

-

Water (800 mL)

-

Ethyl acetate (3 x 400 mL)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in batches.

-

Heat the reaction mixture to reflux for 20 minutes.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product as a brown oil (93 g, 99% yield).[5]

Synthesis Workflow

Applications in Research and Drug Development

Piperidone derivatives are recognized as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] The structural motif present in this compound serves as a versatile scaffold for the development of novel therapeutic agents.

Potential Biological Activities

-

Dopamine Receptor Antagonism: 3- and 4-oxopiperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists, which are of interest for the development of antipsychotic agents.

-

Antifungal Agents: 4-aminopiperidine derivatives, synthesized from N-substituted 4-piperidones, have demonstrated significant antifungal activity by targeting ergosterol biosynthesis.

-

Nicotinic Acetylcholine Receptor Agonism: The ethyl ester analog, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, has been utilized as a building block for the synthesis of nicotinic acetylcholine receptor agonists.

The logical relationship for the exploration of this compound in drug discovery is outlined below.

Safety Information

The GHS hazard information for the isomeric compound, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, indicates that it can cause skin and serious eye irritation.[4] It is recommended to handle this class of compounds with appropriate personal protective equipment, including gloves and safety glasses, and to avoid contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its chemical structure provides a foundation for the development of a diverse range of biologically active molecules. Further research into the specific biological properties of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. 3939-01-3|Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. CAS#:39514-19-7 | 1-Benzyl-3-Oxo-Piperidine-4-Carboxylic Acid Ethyl Ester | Chemsrc [chemsrc.com]

- 4. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key building block in the development of various pharmaceutical agents. This document outlines two principal synthesis pathways, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its piperidine core and β-keto ester functionality make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of the benzyl group on the nitrogen atom also provides a handle for further chemical modifications. This guide explores the two most prevalent and effective methods for the synthesis of this valuable intermediate.

Synthesis Pathways

Two primary pathways have been established for the synthesis of this compound:

-

Pathway 1: Carboxylation of 1-benzyl-3-piperidone. This is a direct, one-step approach involving the carboxylation of a pre-formed piperidone ring.

-

Pathway 2: Dieckmann Cyclization. This is a multi-step approach that constructs the piperidine ring through an intramolecular condensation reaction.

The following sections will delve into the specifics of each pathway, providing detailed experimental procedures and a summary of the associated quantitative data.

Pathway 1: Carboxylation of 1-benzyl-3-piperidone

This pathway represents a highly efficient and direct method for the synthesis of the target compound. It proceeds via the carboxylation of 1-benzyl-3-piperidone using dimethyl carbonate in the presence of a strong base, such as sodium hydride.

Experimental Protocol

Reaction: Carboxylation of 1-benzyl-3-piperidone

-

Materials:

-

1-benzyl-3-piperidone (72 g)

-

Dimethyl carbonate (500 mL)

-

Sodium hydride (38 g, 60% dispersion in oil)

-

Water (800 mL)

-

Ethyl acetate (3 x 400 mL)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) is added in batches.

-

The reaction mixture is heated to reflux for 20 minutes.

-

The reaction is then quenched by the slow addition of water (800 mL).

-

The aqueous phase is extracted with ethyl acetate (3 x 400 mL).

-

The organic phases are combined and dried over anhydrous sodium sulfate.

-

The organic phase is concentrated under reduced pressure to yield this compound as a brown oil.[1]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-benzyl-3-piperidone | [1] |

| Key Reagents | Dimethyl carbonate, Sodium hydride | [1] |

| Yield | 93 g (99%) | [1] |

| Product Form | Brown oil | [1] |

| Mass Spectrometry | LC-MS (ESI+): m/z 248 [M+H]+ | [1] |

Logical Workflow

References

Spectroscopic Profile of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 3939-01-3). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical research and development. This document will detail nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its chemical structure. The spectra are available from commercial suppliers such as Sigma-Aldrich.[1]

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.2 - 7.5 | Multiplet | Phenyl group |

| Benzylic Protons | ~4.0 | Singlet | -CH₂-Ph |

| Methine Proton | 3.5 - 3.8 | Multiplet | Piperidine C3-H |

| Methoxy Protons | ~3.7 | Singlet | -OCH₃ |

| Piperidine Protons | 2.5 - 3.5 | Multiplets | Piperidine ring CH₂ groups |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon (Ketone) | > 200 | C=O (Piperidine C4) |

| Carbonyl Carbon (Ester) | ~170 | C=O (Ester) |

| Aromatic Carbons | 125 - 140 | Phenyl group |

| Benzylic Carbon | ~60 | -CH₂-Ph |

| Methoxy Carbon | ~52 | -OCH₃ |

| Piperidine Carbons | 40 - 60 | Piperidine ring carbons |

Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum for this compound is available from commercial sources.[1]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1715 - 1730 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-N Stretch | 1020 - 1250 |

| N-H Stretch (Hydrochloride Salt) | 2400 - 2700 (broad) |

Table 3: Mass Spectrometry (MS) Data

The following data represents predicted mass-to-charge ratios (m/z) for various adducts of the parent compound (Methyl 1-benzyl-4-oxopiperidine-3-carboxylate).[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 248.12813 |

| [M+Na]⁺ | 270.11007 |

| [M-H]⁻ | 246.11357 |

| [M+NH₄]⁺ | 265.15467 |

| [M+K]⁺ | 286.08401 |

| [M]⁺ | 247.12030 |

M refers to the parent molecule, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The listed data does not account for the hydrochloride salt.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent's protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and proton decoupling are typically required to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with KBr and pressing it into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where the sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gas-phase ions.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.

Chemical Structure and Stereochemistry

This compound possesses a piperidine core, a bicyclic heterocyclic amine, substituted with a benzyl group at the nitrogen atom (position 1), a carbonyl group at position 3, and a methyl carboxylate group at position 4.

The presence of a stereocenter at the C4 position indicates that this compound can exist as a pair of enantiomers. However, it is important to note that the molecule can undergo keto-enol tautomerism, which can lead to racemization. The enol form does not have a chiral center at the C4 position. For a related compound, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, the stereochemistry has been described as achiral[1]. The specific stereochemistry of the synthesized product may depend on the reaction conditions and starting materials.

Below is a visualization of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C14H17NO3 | [2] |

| Molecular Weight | 247.29 g/mol | |

| Mass-to-charge ratio (ESI+) | 248 [M+H]+ | |

| This compound hydrochloride | ||

| Molecular Formula | C14H18ClNO3 | [3][4] |

| Molecular Weight | 283.75 g/mol | [3][4] |

| Melting Point | 185°C (dec.) | [4][5] |

| CAS Number | 3939-01-3 | [3][6] |

Synthesis

A common and efficient method for the synthesis of this compound is through the Dieckmann condensation of an appropriate diester. A documented procedure involves the reaction of 1-benzyl-3-piperidone with dimethyl carbonate in the presence of a strong base like sodium hydride.

Experimental Protocol: Synthesis from 1-benzyl-3-piperidone[3]

Materials:

-

1-benzyl-3-piperidone (72 g)

-

Dimethyl carbonate (500 mL)

-

Sodium hydride (38 g, 60% oil dispersion)

-

Water (800 mL)

-

Ethyl acetate (3 x 400 mL)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, sodium hydride is added in batches.

-

The reaction mixture is heated to reflux for 20 minutes.

-

The reaction is then quenched by the slow addition of water.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a brown oil.

Yield: 93 g (99%)

The following diagram illustrates the synthetic pathway.

Figure 2: Synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation of the synthesized compound. While specific spectra are not provided here, references to available spectroscopic data are listed below.

| Spectroscopic Technique | Availability | Reference |

| 1H NMR | Available | [3][6][7] |

| IR | Available | [3] |

| Mass Spectrometry (LC-MS) | m/z 248 [M+H]+ |

Applications

Piperidone derivatives, such as this compound, are important intermediates in the synthesis of a wide range of pharmaceutical compounds[4]. The functional groups present in this molecule, including the ketone, ester, and the tertiary amine, allow for various chemical transformations, making it a versatile building block in drug discovery and development[4]. For instance, derivatives of 4-benzylpiperidine have shown activity as monoamine releasing agents and have been investigated for the treatment of psychosis[8]. The microbial reduction of the ethyl ester analog has been explored for the stereospecific synthesis of hydroxylated piperidine derivatives[9].

References

- 1. GSRS [precision.fda.gov]

- 2. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3939-01-3 | methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride [chemindex.com]

- 6. 3939-01-3|Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 7. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 9. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]

"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and relevant experimental procedures to support research and development activities.

Core Physical and Chemical Properties

This compound is a piperidone derivative that serves as a versatile building block in medicinal chemistry. It is commonly handled in its free base form or as a hydrochloride salt. The hydrochloride salt is a white to pink crystalline powder, while the free base is typically a brown oil.

Quantitative Data Summary

The physical and chemical properties of both the free base and the hydrochloride salt of this compound are summarized in the table below for easy comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | Not explicitly found, parent compound CID 107480 | 3939-01-3[1] |

| Molecular Formula | C₁₄H₁₇NO₃[2] | C₁₄H₁₈ClNO₃[1][3] |

| Molecular Weight | 247.29 g/mol | 283.75 g/mol [1] |

| Appearance | Brown oil | White to pink crystalline powder[4] |

| Melting Point | Not applicable (liquid at room temperature) | 185 °C (with decomposition)[3][4] |

| Boiling Point | Not available | 366 °C at 760 mmHg (decomposes)[3] |

| Solubility | Soluble in ethyl acetate | Soluble in methanol[4] |

| Stability | Stable under recommended storage conditions | Hygroscopic[3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a Dieckmann condensation reaction. This intramolecular cyclization of a diester is a fundamental method for forming five- and six-membered rings.

General Synthesis Pathway

The common synthetic route involves the reaction of N,N-bis(β-methoxycarbonylethyl)benzylamine, which is formed from benzylamine and methyl acrylate, in the presence of a strong base such as sodium methoxide or sodium hydride. The subsequent intramolecular condensation leads to the formation of the piperidone ring.

Detailed Experimental Protocol: Synthesis of this compound (Free Base)

This protocol is based on a procedure utilizing sodium hydride as the base.

Materials:

-

1-benzyl-3-piperidone (72 g)

-

Dimethyl carbonate (500 mL)

-

Sodium hydride (38 g, 60% dispersion in oil)

-

Water (800 mL)

-

Ethyl acetate (1200 mL)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate in a suitable reaction vessel, add sodium hydride in batches.

-

Heat the reaction mixture to reflux for 20 minutes.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous phase with ethyl acetate (3 x 400 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a brown oil.

This procedure has been reported to yield approximately 93 g (99%) of the product.

Conversion to Hydrochloride Salt

The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid. The salt can then be isolated by crystallization.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Stability and Reactivity

This compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container. The hydrochloride salt is noted to be hygroscopic. The compound is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides, and, for the hydrochloride salt, hydrogen chloride gas.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, and handling of this compound. The provided data and protocols are intended to assist researchers and professionals in the effective utilization of this important chemical intermediate in their drug discovery and development endeavors.

References

The Pivotal Role of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical properties, and significant applications of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a key pharmaceutical intermediate. Its versatile structure makes it a valuable building block in the synthesis of a range of active pharmaceutical ingredients (APIs), including the fluoroquinolone antibacterial agent balofloxacin and as a foundational scaffold for antipsychotic agents.

Chemical Profile and Synthesis

This compound, with the CAS Number 52786-65-9, is a piperidone derivative featuring a benzyl-protected nitrogen and a methoxycarbonyl group at the 4-position. These functional groups provide multiple reaction sites for further molecular elaboration.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Brown oil |

| CAS Number | 52786-65-9 |

Synthesis of the Intermediate

The primary route to this compound is through a Dieckmann condensation of a diester precursor. A common starting material is N,N-bis(β-propionate methyl ester) benzylamine, which is cyclized in the presence of a base.

A related and often used intermediate is the corresponding ethyl ester, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, which serves as a crucial precursor in the synthesis of balofloxacin.[1]

Experimental Protocols

Synthesis of this compound

Reaction: Dieckmann Condensation of N,N-bis(β-propionate methyl ester) benzylamine.

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) is added in batches.[2]

-

The reaction mixture is heated to reflux for 20 minutes.[2]

-

The reaction is then quenched by the slow addition of water (800 mL).[2]

-

The aqueous phase is extracted with ethyl acetate (3 x 400 mL).[2]

-

The combined organic phases are dried over anhydrous sodium sulfate.[2]

-

The organic phase is concentrated under reduced pressure to yield this compound as a brown oil (93 g, 99% yield).[2]

Characterization:

-

LC-MS (ESI+): m/z 248 [M+H]⁺[2]

Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

This is a key intermediate for balofloxacin synthesis.

Procedure:

-

N-benzyl glycine ethyl ester is dissolved in an organic solvent (e.g., toluene).

-

4-bromo-ethyl butyrate and a base (e.g., sodium carbonate) are added, and the mixture is reacted to form 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.[1]

-

This intermediate is then cyclized using a base such as sodium tert-butoxide.[1]

-

After the reaction, the pH is adjusted to 7-8, and the product is extracted.

-

The pH of the organic layer is then adjusted to 1-2 with hydrochloric acid to precipitate the hydrochloride salt.

-

The crude product is further purified by recrystallization. A patent describes achieving a purity of 99.6% with a total yield of 92.6%.[1]

Application in Drug Synthesis

Balofloxacin Synthesis

This compound and its ethyl ester analogue are critical intermediates in the synthesis of balofloxacin, a third-generation fluoroquinolone antibiotic. The piperidine moiety of the intermediate is incorporated into the C-7 position of the quinolone core.

The general synthetic workflow is as follows:

Balofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By inhibiting these enzymes, balofloxacin disrupts DNA synthesis, leading to bacterial cell death.[3]

Role in Antipsychotic Drug Scaffolds

Piperidone derivatives are fundamental structural motifs in many antipsychotic drugs. While this compound is not a direct precursor in the most common synthetic routes for trifluperidol and penfluridol, its core structure is highly relevant. The syntheses of these drugs often start with related piperidones, such as 1-benzyl-4-piperidone.

The synthesis of trifluperidol, a typical antipsychotic, begins with 1-benzyl-4-piperidone.[4] This undergoes a Grignard reaction, followed by debenzylation and subsequent alkylation to yield the final product.[4]

Penfluridol, a long-acting oral neuroleptic, is synthesized from a 4-piperidinol derivative, which itself can be prepared from a piperidone precursor.[5]

Trifluperidol and penfluridol are potent antagonists of the dopamine D2 receptor in the central nervous system. Blockade of these receptors in the mesolimbic pathway is believed to be the primary mechanism for their antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, trifluperidol and penfluridol prevent this inhibition, thereby modulating downstream signaling cascades.

Conclusion

This compound and its closely related analogues are indispensable intermediates in the pharmaceutical industry. Their synthesis, primarily through the Dieckmann condensation, provides a versatile scaffold for the development of a variety of drugs. Its confirmed role in the synthesis of the potent antibiotic balofloxacin and the structural similarity of its core to key antipsychotic agents highlight its significance in medicinal chemistry. A thorough understanding of the synthesis and reactivity of this intermediate is crucial for the development of novel therapeutics.

References

- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluperidol - Wikipedia [en.wikipedia.org]

- 5. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the History and Synthesis of a Key Pharmaceutical Building Block: Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

A comprehensive analysis of the historical context, discovery, and synthetic evolution of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate reveals its significance as a versatile intermediate in medicinal chemistry. This technical guide consolidates key synthetic methodologies, presents relevant data in a structured format, and visualizes the core chemical transformations for researchers, scientists, and drug development professionals.

The journey of this compound is intrinsically linked to the broader exploration of piperidine derivatives, a class of compounds that form the backbone of numerous natural products and pharmaceuticals. While a definitive singular "discovery" of this specific molecule is not prominently documented in historical records, its conceptualization and synthesis can be traced back to fundamental reactions in organic chemistry and the escalating interest in piperidine-containing scaffolds for drug discovery in the mid-20th century.

Historical Context: The Rise of Piperidine Chemistry

The late 19th and early 20th centuries witnessed groundbreaking advancements in synthetic organic chemistry. The work of chemists like Walter Dieckmann on intramolecular condensations of diesters, now famously known as the Dieckmann condensation, laid the foundational groundwork for the synthesis of cyclic β-keto esters, a structural motif present in the target molecule.[1] This reaction provided a reliable method for forming five- and six-membered rings, which is crucial for the piperidine core.

Following this, the mid-20th century saw a surge in the synthesis and investigation of piperidine derivatives, driven by the discovery of their presence in a vast array of biologically active alkaloids.[2][3][4] A pivotal publication in 1949 by S. M. McElvain and Robert E. McMahon in the Journal of the American Chemical Society detailed the synthesis of 4-piperidones and their derivatives, highlighting the growing importance of this class of compounds.[5][6] Although this paper focused on the 4-oxo isomer, the methodologies and the chemical principles described were instrumental in paving the way for the synthesis of other substituted piperidones, including the 3-oxo isomer that is the subject of this guide.

Another significant development was the Stork enamine alkylation, introduced by Gilbert Stork in 1954.[7][8][9][10] This method provided a milder and more selective way to alkylate ketones and aldehydes via an enamine intermediate, further expanding the synthetic chemist's toolkit for creating complex piperidine structures.

Key Synthetic Methodologies

Two primary synthetic routes have emerged for the preparation of this compound and its widely used ethyl ester analog.

Carboxymethylation of 1-benzyl-3-piperidone

A prevalent and efficient method involves the reaction of 1-benzyl-3-piperidone with a methyl or ethyl carbonate in the presence of a strong base. This approach directly introduces the carboxylate group at the C4 position.

Experimental Protocol:

To a stirred mixture of 1-benzyl-3-piperidone (1 equivalent) and dimethyl carbonate (excess), sodium hydride (2 equivalents) is added portion-wise under an inert atmosphere. The reaction mixture is then heated to reflux for a specified period. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.[11]

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 1-benzyl-3-piperidone | Dimethyl Carbonate | Sodium Hydride | None (excess reactant) | Reflux | High |

Note: Specific yields can vary based on reaction scale and purification methods.

Dieckmann Condensation

This classical approach involves the intramolecular cyclization of a diester to form the β-keto ester. For the synthesis of the target molecule, the precursor would be a suitably substituted N,N-bis(alkoxycarbonylethyl)benzylamine.

Experimental Workflow: Dieckmann Condensation

Caption: Dieckmann condensation route to the piperidine core.

Modern Applications in Drug Discovery

Methyl and ethyl 1-benzyl-3-oxopiperidine-4-carboxylate are valuable intermediates in the pharmaceutical industry. The ethyl ester, in particular, is a key building block in the synthesis of balofloxacin, a fluoroquinolone antibiotic.[12] The versatile functionality of these molecules—a reactive ketone, a modifiable ester, and a stable benzyl-protected amine—allows for diverse chemical transformations, making them attractive scaffolds for the development of new therapeutic agents.

Conclusion

While the precise moment of its first synthesis remains to be pinpointed in a single, seminal publication, the historical and chemical context clearly places the emergence of this compound at the confluence of major advances in synthetic organic chemistry. The foundational principles established by pioneers like Dieckmann and the growing interest in piperidine-based pharmaceuticals in the mid-20th century created the intellectual and practical landscape for its creation. Today, it continues to be a relevant and valuable tool for medicinal chemists, a testament to the enduring legacy of fundamental synthetic methodologies.

References

- 1. Walter Dieckmann - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 10. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

A Technical Guide to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: Synthesis, Properties, and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Piperidone-based structures are crucial intermediates in the synthesis of a wide range of therapeutic agents.[1] This document details its chemical properties, established synthesis protocols, and a proposed framework for its theoretical and computational analysis, offering valuable insights for its application in drug design and discovery.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and a β-keto ester built upon a piperidine core. The structure features a benzyl group attached to the nitrogen atom and a methyl carboxylate group at the C4 position, adjacent to a carbonyl group at C3. This arrangement of functional groups makes it a versatile synthetic building block. The hydrochloride salt is a common and stable form of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ (Free Base) | [2] |

| C₁₄H₁₈ClNO₃ (HCl Salt) | [1][3] | |

| Molecular Weight | 247.29 g/mol (Free Base) | [2] |

| 283.75 g/mol (HCl Salt) | [1][3] | |

| Appearance | Brown Oil (Free Base) | [2] |

| White to pink Crystalline Powder (HCl Salt) | [1] | |

| Melting Point | 185°C (decomposes) (HCl Salt) | [1] |

| Topological Polar Surface Area | 46.6 Ų | [3] |

| CAS Number | 3939-01-3 (HCl Salt) | [1][3] |

Synthesis Protocols

An efficient, high-yield synthesis for this compound has been documented. The primary method involves the carboxymethylation of 1-benzyl-3-piperidone.

Carboxymethylation of 1-benzyl-3-piperidone

This protocol details a one-pot synthesis that achieves a near-quantitative yield.

Experimental Protocol:

-

Reagents:

-

1-benzyl-3-piperidone (72 g)

-

Dimethyl carbonate (500 mL)

-

Sodium hydride (38 g, 60% oil dispersion)

-

Water (800 mL)

-

Ethyl acetate (3 x 400 mL)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, sodium hydride is added in batches.

-

The reaction mixture is heated to reflux for 20 minutes.

-

The reaction is subsequently quenched by the slow addition of water.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration under reduced pressure to yield the final product as a brown oil (93 g, 99% yield).[2]

-

Spectroscopic and Spectrometric Data

Detailed experimental spectra are available from commercial suppliers. Based on the molecular structure, the following characteristic signals can be anticipated.

-

¹H NMR: Expected signals would include peaks in the aromatic region (7.2-7.4 ppm) for the benzyl group protons, a singlet for the benzylic methylene protons, a singlet for the methyl ester protons, and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: Key resonances would correspond to the carbonyl carbons of the ketone and ester, aromatic carbons of the benzyl group, and aliphatic carbons of the piperidine ring and methyl ester.

-

Infrared (IR) Spectroscopy: Prominent absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹. Aromatic C-H and aliphatic C-H stretching bands would also be present.

-

Mass Spectrometry: High-resolution mass spectrometry provides confirmation of the molecular weight. The base molecule is readily ionizable via electrospray ionization (ESI).

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Method | Source |

| [M+H]⁺ | 248.12813 | 248 | LC-MS (ESI+) | [2][4] |

Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.12813 | 155.8 |

| [M+Na]⁺ | 270.11007 | 161.3 |

| [M+NH₄]⁺ | 265.15467 | 171.3 |

| [M+K]⁺ | 286.08401 | 158.9 |

| [M-H]⁻ | 246.11357 | 160.4 |

| Data predicted using CCSbase.[4] |

Theoretical and Computational Studies Framework

While specific computational studies on this compound are not extensively published, Density Functional Theory (DFT) provides a powerful tool for investigating its structural and electronic properties. Such studies are invaluable for understanding its conformational landscape, reactivity, and potential interactions with biological targets.

Proposed Computational Protocol

A standard and robust computational workflow would involve geometry optimization, frequency calculations, and electronic structure analysis using DFT.

Methodology:

-

Conformational Search: An initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers of the piperidine ring (chair, boat, twist-boat) and orientations of the benzyl and carboxylate substituents.

-

Geometry Optimization: Optimization of the identified low-energy conformers using DFT. A common and effective level of theory is the B3LYP functional with a basis set such as 6-311++G(d,p).[3] Solvation effects can be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Electronic Property Calculation:

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer, hyperconjugative interactions, and atomic charges.

-

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's reactivity, kinetic stability, and electronic excitation properties.

-

Molecular Electrostatic Potential (MEP): To map electrophilic and nucleophilic sites on the molecule, which is crucial for predicting non-covalent interactions in a biological active site.

-

Expected Insights from Computational Analysis

Table 4: Key Parameters from Theoretical Calculations

| Parameter Type | Specific Metrics | Significance |

| Structural | Bond Lengths, Bond Angles, Dihedral Angles | Provides the precise 3D geometry of the most stable conformers. |

| Energetic | Electronic Energy, Gibbs Free Energy | Allows for the comparison of conformer stability and prediction of the most populated states. |

| Spectroscopic | Vibrational Frequencies, NMR Chemical Shifts | Aids in the interpretation of experimental spectra and confirms structural assignments. |

| Electronic | HOMO-LUMO Energy Gap, MEP Surface, NBO Charges | Predicts chemical reactivity, sites for electrophilic/nucleophilic attack, and intramolecular stability. |

Applications in Drug Development

Piperidine derivatives are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties and their ability to serve as scaffolds for interacting with a wide array of biological targets. The ethyl ester analog, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is explicitly cited as a versatile building block for synthesizing receptor agonists and antagonists. By extension, the methyl ester serves the same role as a critical pharmaceutical intermediate for creating more complex, biologically active molecules.

This technical guide consolidates the available chemical data for this compound and outlines a clear path for its further theoretical investigation. The combination of established synthetic utility and the potential for detailed computational characterization makes this molecule a valuable asset for medicinal chemists and drug development professionals.

References

- 1. chembk.com [chembk.com]

- 2. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Potential Biological Activities of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities associated with the chemical scaffold of methyl 1-benzyl-3-oxopiperidine-4-carboxylate. While direct biological data for this specific molecule is limited, its core structure, N-benzylpiperidine, is a well-established pharmacophore present in numerous biologically active compounds. This document will focus on the significant biological activities reported for structurally related derivatives, namely acetylcholinesterase (AChE) inhibition and dopamine D4 receptor antagonism.

Detailed experimental protocols for key assays, quantitative biological data, and visual diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this area.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the N-benzylpiperidine scaffold have demonstrated potent inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Lead Compound 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 ± 0.07 | [1] |

| Compound 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 | [1] |

| Compound 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 | [1] |

| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase | 12.55 | [2] |

| Compound 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase | 17.28 | [2] |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.00056 | [3] |

This protocol outlines the colorimetric method for determining AChE activity, which is widely used for screening potential inhibitors.[4]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant source

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[5]

-

Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

-

Prepare a 14-15 mM stock solution of ATCI in deionized water.

-

Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

Add 50 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

-

Add 25 µL of the test compound solution at various concentrations to the sample wells. Add 25 µL of buffer to the blank wells and 25 µL of the positive control solution to its respective wells.

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 125 µL of DTNB solution to each well.

-

To initiate the reaction, add 25 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[5]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Acetylcholinesterase Inhibition Pathway.

Caption: Experimental Workflow for Ellman's Method.

Dopamine D4 Receptor Antagonism

The N-benzylpiperidine scaffold is also a key feature in a class of compounds that act as antagonists for the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders, and its antagonists are being investigated as potential therapeutic agents.

| Compound ID | Structure | Target | Ki (nM) | Reference |

| Belaperidone | Atypical Antipsychotic | Dopamine D4 | 3.1 | [6] |

| Compound 7 | 77-LH-28-1 | Dopamine D4 | - | [7] |

| Compound 8 | 4-benzyl derivative of 7 | Dopamine D4 | - | [7] |

Note: Specific Ki values for compounds 7 and 8 were not provided in the abstract, but they were described as potent and selective D4R antagonists.

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.[6][8]

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)

-

Radioligand: [³H]N-methylspiperone or another suitable D4-selective radioligand

-

Unlabeled test compounds

-

Non-specific binding control: Haloperidol or another suitable D4 antagonist at a high concentration

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the D4 receptor in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the unlabeled test compound.

-

For total binding wells, add only the radioligand and membranes.

-

For non-specific binding wells, add the radioligand, membranes, and a high concentration of a known D4 antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Dopamine D4 Receptor Antagonism Pathway.

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the Dieckmann condensation, an intramolecular cyclization of a diester. An alternative synthetic route starting from 1-benzyl-3-piperidone is also presented. This guide includes comprehensive experimental procedures, characterization data, and visual diagrams of the reaction mechanism and workflow to aid in successful synthesis and analysis.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Specifically, 3-oxopiperidine-4-carboxylates are versatile intermediates for the synthesis of complex molecules. The Dieckmann condensation is a robust and widely utilized intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1] This base-catalyzed cyclization is particularly effective for creating five and six-membered rings.[1] This protocol focuses on the application of the Dieckmann condensation to synthesize this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈ClNO₃ | PubChem CID 107479 |

| Molecular Weight | 283.75 g/mol | PubChem CID 107479 |

| Appearance | Crystalline solid | [2] |

| Melting Point | 185°C (decomposes) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Computed data for the hydrochloride salt is available and can be used as a reference. |

| ¹³C NMR | Computed data for the hydrochloride salt is available and can be used as a reference. |

| Mass Spec (LC-MS) | m/z 248 [M+H]⁺ |

| IR | Characteristic peaks for C=O (ester and ketone), C-N, and aromatic C-H bonds are expected. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from the synthesis of the corresponding ethyl ester.

Step 1: Synthesis of the Diester Precursor (Dimethyl 4-(benzyl(2-methoxy-2-oxoethyl)amino)butanoate)

The synthesis begins with the preparation of the acyclic diester precursor. This is typically achieved through the N-alkylation of a primary amine with two different haloesters or a two-step alkylation.

-

Materials:

-

N-benzylglycine methyl ester

-

Methyl 4-bromobutanoate

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Anhydrous toluene or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve N-benzylglycine methyl ester in anhydrous toluene.

-

Add sodium carbonate to the solution.

-

Add methyl 4-bromobutanoate dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.

-

Purify the diester by column chromatography on silica gel.

-

Step 2: Dieckmann Condensation

-

Materials:

-

Dimethyl 4-(benzyl(2-methoxy-2-oxoethyl)amino)butanoate (from Step 1)

-

Sodium methoxide (NaOMe) or sodium hydride (NaH)

-

Anhydrous toluene or THF

-

Dilute hydrochloric acid (HCl) or acetic acid for workup

-

-

Procedure:

-

Prepare a suspension of sodium methoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the diester precursor in anhydrous toluene dropwise to the stirred suspension at room temperature or slightly elevated temperature.

-

Stir the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with dilute HCl to a pH of 6-7.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or crystallization.

-

Protocol 2: Alternative Synthesis from 1-Benzyl-3-piperidone

This method provides a high-yield, one-step synthesis to the target molecule.

-

Materials:

-

1-Benzyl-3-piperidone

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in oil)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), add sodium hydride (38 g, 60% oil dispersion) in portions.[3]

-

Heat the reaction mixture to reflux for 20 minutes.[3]

-

Cool the reaction and quench by the slow addition of water (800 mL).[3]

-

Extract the aqueous phase with ethyl acetate (3 x 400 mL).[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Concentrate the organic phase under reduced pressure to obtain this compound as a brown oil (93 g, 99% yield).[3]

-

Visualizations

Reaction Mechanism

Caption: Mechanism of the Dieckmann Condensation.

Experimental Workflow

Caption: Experimental Workflow for Dieckmann Condensation.

References

Application Notes and Protocols for the Characterization of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to deliver reliable and reproducible results for identity, purity, and quantification assessments.

Introduction

This compound is a β-keto ester, a class of compounds known for its significance as a building block in the synthesis of various biologically active molecules. The analytical characterization of β-keto esters can be challenging due to the potential for keto-enol tautomerism, where the compound exists as an equilibrium mixture of the keto and enol forms.[1][2] This phenomenon can lead to issues such as peak broadening or the appearance of multiple signals in chromatographic and spectroscopic analyses.[1] Therefore, robust analytical methods are crucial for accurate characterization.

Piperidine derivatives, in general, are widely used in the molecular structure of many drugs, making their analysis critical in drug discovery and development.[3][4] LC-MS is a powerful and sensitive technique for analyzing piperidines, especially at low concentrations in complex matrices.[5][6]

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is adapted from a protocol for a closely related isomer and is suitable for purity determination and quantification.[7]

Experimental Protocol: HPLC

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

-

-

Chromatographic Conditions:

-

The following table summarizes the recommended HPLC parameters.

-

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

-

Data Analysis:

-

The retention time of the main peak should be consistent with that of a reference standard.

-

Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

-

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For more definitive identification and structural confirmation, LC-MS is the recommended technique. This method provides molecular weight information and fragmentation patterns that can confirm the structure of the analyte.

Experimental Protocol: LC-MS

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

Instrumentation:

-

An LC-MS system equipped with an electrospray ionization (ESI) source.

-

-

LC-MS Conditions:

-

The following table summarizes the recommended LC-MS parameters. For MS-compatible applications, formic acid should be used instead of phosphoric acid.[7]

-

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

-

Data Analysis:

-

Extract the ion chromatogram for the expected protonated molecule [M+H]+. The predicted m/z for the protonated molecule (C14H17NO3) is approximately 248.1281.[8]

-

Analyze the mass spectrum for the parent ion and any other significant adducts (e.g., [M+Na]+, predicted m/z ~270.1100).[8]

-

If using tandem MS (MS/MS), analyze the fragmentation pattern to confirm the structure.

-

Expected Mass Spectrometric Data

| Ion | Predicted m/z |

| [M+H]+ | 248.1281 |

| [M+Na]+ | 270.1100 |

| [M+K]+ | 286.0840 |

Data based on predicted values for the hydrochloride salt of the related 4-oxo isomer.[8]

LC-MS Analysis Workflow

Caption: Workflow for LC-MS analysis of this compound.

Logical Approach to Characterization

The characterization of this compound should follow a logical progression to ensure comprehensive analysis, taking into account its chemical properties.

Caption: Logical workflow for the comprehensive characterization of a β-keto ester.

While HPLC and LC-MS are powerful tools for purity assessment and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the unambiguous structural elucidation of β-keto esters, as it allows for the direct observation and quantification of both keto and enol tautomers in solution.[1] For a complete characterization, a combination of these techniques is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. mcat-review.org [mcat-review.org]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt | SIELC Technologies [sielc.com]

- 8. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]

The Versatility of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Key Building Block in Modern Organic Synthesis

For Immediate Release

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its ethyl ester analog have emerged as highly versatile building blocks in organic synthesis, providing a robust scaffold for the construction of a wide array of complex and biologically active molecules. This piperidone derivative, featuring a reactive β-keto ester functionality, serves as a pivotal intermediate in the synthesis of pharmaceuticals, including antibacterial agents and potential kinase inhibitors, as well as intricate spirocyclic and fused heterocyclic systems. Its synthetic utility stems from the strategic placement of functional groups that allow for a diverse range of chemical transformations.

This application note provides a comprehensive overview of the applications of this compound and its derivatives in organic synthesis. It includes detailed experimental protocols for its preparation and for key transformations, quantitative data summaries, and visualizations of synthetic pathways to facilitate its adoption in research and development laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈ClNO₃ |

| Molecular Weight | 283.75 g/mol [1] |

| Appearance | White to pink crystalline powder[2] |

| Melting Point | 185 °C (decomposes)[2] |

| Storage | Inert atmosphere, Room Temperature[2] |

Synthesis of the Building Block

The preparation of the title compound and its widely used ethyl ester analog can be achieved through several efficient synthetic routes. A common and effective method involves a Dieckmann-type condensation of a diester precursor.

Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride

This protocol describes a two-step synthesis starting from N-benzyl glycine ethyl ester.[3]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

-

Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add 4-bromoethyl butyrate and a base such as sodium carbonate.

-

Stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude diester.

Step 2: Cyclization to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride

-

Dissolve the crude diester from Step 1 in an organic solvent like toluene.

-

Add a strong base, such as sodium ethoxide or sodium tert-butoxide, to initiate the intramolecular Dieckmann condensation.

-

Heat the mixture at reflux for several hours.

-

After cooling, neutralize the reaction with an acid (e.g., acetic acid) to a pH of 7.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and dissolve the residue in a suitable solvent.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to yield Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

A patent describing a similar procedure reported a total yield of 86.6% with a purity of 92.6% by HPLC for the free base form.[4]

Synthesis Workflow

Caption: Synthetic route to the piperidine building block.

Applications in Organic Synthesis

The strategic placement of the ketone and β-dicarboxyl functionalities allows for a wide range of synthetic manipulations, making this piperidine derivative a valuable precursor for various molecular scaffolds.

Synthesis of Chiral Alcohols via Asymmetric Bioreduction

The ketone functionality can be stereoselectively reduced to afford chiral hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

Protocol 2: Microbial Reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

This protocol utilizes the yeast Candida parapsilosis for the stereospecific reduction of the ketone.

-

Prepare a culture of Candida parapsilosis SC16347 in a suitable growth medium (e.g., F7 medium).

-

Incubate the culture with shaking at 28 °C for 24-64 hours.

-

Prepare a solution of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in DMSO.

-

Add the substrate solution to the yeast culture.

-

Continue shaking the culture at 28 °C for approximately 56 hours.

-

After the biotransformation is complete, extract the product from the culture medium using an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography to obtain the desired chiral alcohol.

This microbial reduction has been shown to produce the cis-(3R,4R)-hydroxy ester with high diastereomeric (97.4% de) and enantiomeric excess (99.8% ee).

Quantitative Data for Microbial Reduction

| Microorganism | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Candida parapsilosis SC16347 | cis-(3R,4R)-hydroxy ester | 97.4% | 99.8% |

| Pichia methanolica SC16415 | cis-(3R,4R)-hydroxy ester | 99.5% | 98.2% |

Bioreduction Workflow

Caption: Stereoselective reduction of the ketoester.

Synthesis of Bioactive Molecules

a) Synthesis of Balofloxacin

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[4] The synthesis involves several steps, including the introduction of the aminopiperidine side chain onto the quinolone core.

Proposed Synthetic Pathway to Balofloxacin

Caption: Pathway to the antibacterial agent Balofloxacin.

b) Precursor for Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors. The functional groups of this compound allow for its elaboration into various kinase inhibitor frameworks. For example, the ketone can be used to introduce diversity through reactions with various nucleophiles, and the ester can be hydrolyzed and coupled with different amines.

c) Synthesis of Spirocyclic Compounds

The carbonyl group at the 3-position can serve as a handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry. Reactions such as the Pictet-Spengler reaction or intramolecular alkylations can be envisioned starting from derivatives of the title compound.

Conclusion

This compound and its ethyl ester are valuable and versatile building blocks in organic synthesis. Their utility has been demonstrated in the synthesis of chiral molecules, complex pharmaceutical agents, and as a scaffold for the development of new bioactive compounds. The detailed protocols and synthetic pathways provided herein are intended to facilitate the broader application of these important intermediates in the research and drug development community.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

Application Note and Experimental Protocol: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 3-oxopiperidine-4-carboxylates serve as crucial intermediates in the synthesis of various therapeutic agents. This document provides detailed experimental protocols for the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its derivatives, primarily focusing on two effective methods: a direct carboxylation approach and a multi-step synthesis involving a Dieckmann condensation. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Experimental Protocols

Two primary synthetic routes are detailed below. The first is a direct method starting from 1-benzyl-3-piperidone, and the second is a more classical approach utilizing an intramolecular Dieckmann condensation.

Protocol 1: Direct Carboxylation of 1-Benzyl-3-piperidone